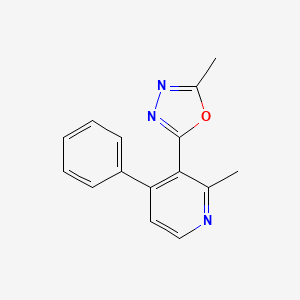![molecular formula C17H18N8O B5507410 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the reaction of appropriate heterocyclic amines with intermediates like sodium salts of various substituted propenones. These steps result in the formation of compounds with a pyrazolo[3,4-d]pyrimidine skeleton. The synthesis process often employs microwave irradiation, facilitating rapid and efficient reaction conditions for the formation of these compounds (Mekky et al., 2021).
Molecular Structure Analysis Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives has revealed two main groups based on their hydration state: stoichiometric hydrates and those crystallizing in solvent-free forms. Hydrogen bonding plays a crucial role in the molecular arrangement, with some compounds forming two-dimensional hydrogen-bonded sheets, while others link into three-dimensional frameworks. The structural diversity is influenced by substituents on the pyrazolo[3,4-d]pyrimidine core and the presence of solvent molecules (Trilleras et al., 2008).
Chemical Reactions and Properties Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, including condensation with different reagents to form a wide range of derivatives. These reactions are often facilitated by the activation of the pyrimidine ring, allowing for the introduction of various functional groups and the formation of novel heterocyclic structures. The chemical properties of these compounds are significantly influenced by their substitution patterns, which can affect their reactivity and the types of chemical transformations they can undergo (Ali, 2009).
Physical Properties Analysis The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, including solubility and melting points, are determined by their molecular structure and the nature of their substituents. Some derivatives exhibit good solubility in common organic solvents, while others are designed to improve water solubility, particularly for biological applications. These properties are crucial for their potential use in various applications, including medicinal chemistry (Baraldi et al., 2012).
Chemical Properties Analysis The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and various other reagents. These properties enable the synthesis of a diverse array of compounds with potential biological activities. The electronic nature of the pyrazolo[3,4-d]pyrimidine core, along with the substituents attached to it, plays a significant role in determining the chemical behavior and stability of these compounds (Gregg et al., 2007).
Scientific Research Applications
Antiviral and Antienteroviral Activity
A study by Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines that showed remarkable specificity and potent activity against human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. The antiviral efficacy was attributed to specific structural features, including the phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine, indicating a promising direction for antiviral drug development (Chern et al., 2004).
Heterocyclic Synthesis and Chemical Structure
Ho and Suen (2013) reported the synthesis of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and other derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds were obtained through intramolecular cyclization, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in the synthesis of complex heterocyclic systems (Ho & Suen, 2013).
Anticancer Activity
El-Subbagh et al. (2000) synthesized a series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, and screened them for their antiviral and antitumor activities. Compounds demonstrated a broad spectrum of antitumor activity, with some showing moderate selectivity toward leukemia cell lines, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in anticancer drug development (El-Subbagh et al., 2000).
Adenosine Receptor Antagonism
Baraldi et al. (2012) explored water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. By modifying the C(5) position with a salifiable moiety, they achieved good water solubility and potent receptor antagonism, offering insights into the development of adenosine receptor-targeted therapeutics (Baraldi et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
Mallesha et al. (2012) focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines. Compounds showed significant activity, indicating the potential of these derivatives as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O/c1-13-2-5-25(22-13)16-10-15(20-12-21-16)23-6-8-24(9-7-23)17(26)14-11-18-3-4-19-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJNWCAGTTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)
![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)
![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)
![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)



![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)